molecular formula C23H14BrNO5 B11110483 2-oxo-2-phenylethyl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-oxo-2-phenylethyl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11110483
M. Wt: 464.3 g/mol
InChI Key: QJDDEEKAEMPUAB-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method involves the esterification of 2-oxo-2-phenylethyl benzoate with 5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-2-yl. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of bioactive compounds or as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and potential applications. Its bromine and isoindole moieties contribute to its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C23H14BrNO5

Molecular Weight

464.3 g/mol

IUPAC Name

phenacyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H14BrNO5/c24-16-8-11-18-19(12-16)22(28)25(21(18)27)17-9-6-15(7-10-17)23(29)30-13-20(26)14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

QJDDEEKAEMPUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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